2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole
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Description
The compound “2’-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1’H-2,4’-biimidazole” is a complex organic molecule. It contains a biimidazole group, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). This group is attached to a butyl group (a four-carbon alkyl group) and a 6-methylpyridin-3-yl group (a pyridine ring with a methyl group at the 6-position) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biimidazole group would likely contribute to the rigidity of the molecule, while the butyl and 6-methylpyridin-3-yl groups could influence its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The biimidazole group might be involved in various chemical reactions, such as protonation or deprotonation, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biimidazole group might affect its acidity or basicity, while the butyl and 6-methylpyridin-3-yl groups could influence its solubility .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[1-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-4-5-6-17-21-12-16(22-17)18-19-9-10-23(18)14(3)15-8-7-13(2)20-11-15/h7-12,14H,4-6H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQHHCMGVODMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C2=NC=CN2C(C)C3=CN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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